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Compound of Interest

Compound Name: 3,5-Dihydroxyacetophenone

Cat. No.: B130839

Introduction

3,5-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is an aromatic ketone that
serves as a key intermediate in the synthesis of various pharmaceutical compounds and other
fine chemicals.[1] Its chemical formula is CsHsOs, with a molecular weight of 152.15 g/mol .[2]
[3][4] A thorough understanding of its spectroscopic properties is essential for researchers in
chemical synthesis, quality control, and drug development to confirm its identity, purity, and
structure. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-Dihydroxyacetophenone,
complete with experimental protocols and a workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,5-Dihydroxyacetophenone.

Table 1: *H NMR Spectroscopic Data
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Solvent Chemical Shift Multiplicity Integration Assignment
(3, ppm)

CDCls 6.99 d 2H H-2, H-6

6.56 t 1H H-4

2.55 S 3H -CHs

DMSO-ds 12.5 (broad s) s 1H -OH

9.5 (broad s) s 2H -OH

6.85 d 2H H-2, H-6

6.35 t 1H H-4

2.45 S 3H -CHs

Table 2: 13C NMR Spectroscopic Data

Aromatic carbons typically absorb in the 120-150 ppm range in a 3C NMR spectrum.[5] The

carbonyl carbon of a ketone is significantly deshielded, appearing much further downfield.

Chemical Shift (0, ppm) Assignment
~200 C=0
~158 C-3,C-5
~139 C-1
~108 C-2,C-6
~107 C-14
~27 -CHs
Table 3: Key IR Absorptions
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Wavenumber (cm~?) Intensity Functional Group

O-H Stretch (Hydrogen-
3500-3200 Strong, Broad

bonded Phenol)
3100-3000 Medium C-H Stretch (Aromatic)
1725-1705 Strong C=0 Stretch (Ketone)
1600-1475 Medium-Weak C=C Stretch (Aromatic Ring)
1300-1000 Strong C-0O Stretch (Phenol)

Table 4: Mass Spectrometry Data (EI-MS)

m/z Relative Intensity Proposed Fragment
152 High [M]* (Molecular lon)
137 Highest (Base Peak) [M-CHs]*

109 Medium [M-CH3-COJ*

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for elucidating the structure of a chemical

compound like 3,5-Dihydroxyacetophenone using the spectroscopic methods discussed.
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Workflow for the Spectroscopic Analysis of 3,5-Dihydroxyacetophenone.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

« Sample Preparation: Accurately weigh 5-25 mg of 3,5-Dihydroxyacetophenone into a
clean, dry vial.[6] Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDClIs, or Dimethyl sulfoxide-de, DMSO-ds) to dissolve the sample completely.

[6]

« Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the
solution directly into a clean, 5 mm NMR tube to remove any particulate matter.[6]
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« Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (0.00 ppm).

» Data Acquisition: Place the NMR tube into the spectrometer. Acquire *H and 3C NMR
spectra at an appropriate magnetic field strength (e.g., 400 or 500 MHz). For *H NMR,
standard acquisition parameters are used. For 13C NMR, proton decoupling is employed to
simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

As 3,5-Dihydroxyacetophenone is a solid, the thin solid film or KBr pellet method is suitable.

[71[8]
Thin Solid Film Method:

o Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid sample in a few
drops of a volatile solvent like methylene chloride or acetone.[7]

o Film Deposition: Place a drop of this solution onto a single, clean infrared-transparent salt
plate (e.g., KBr or NaCl).[7] Allow the solvent to evaporate completely, leaving a thin solid
film of the compound on the plate.[7]

e Background Spectrum: First, obtain a background spectrum of the empty spectrometer to
account for atmospheric H20 and COea.

e Sample Spectrum: Place the salt plate with the sample film into the sample holder inside the
instrument and acquire the IR spectrum.[7] The spectrum is typically recorded in the range of
4000-400 cm~1.

Potassium Bromide (KBr) Pellet Method:

e Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and
pestle.[3]

e Mixing: Add 100-200 mg of dry KBr powder to the ground sample and mix thoroughly.[8]

o Pellet Formation: Place the mixture into a pellet die and apply high pressure with a hydraulic
press to form a transparent or translucent pellet.[8]
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» Analysis: Place the KBr pellet into the sample holder for analysis as described above.

Mass Spectrometry (MS)

Electron Impact (El) is a common ionization method for this type of molecule.

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe for a solid sample or after separation by Gas
Chromatography (GC-MS).

« lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecule to lose an electron, forming a radical cation
known as the molecular ion [M]*.[9]

o Fragmentation: The excess energy from electron impact causes the molecular ion to
fragment into smaller, characteristic charged ions and neutral radicals.[9] For ketones, alpha-
cleavage (breaking the bond adjacent to the carbonyl group) is a common fragmentation
pathway.[10]

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or other detector records the abundance of each ion,
generating a mass spectrum that plots relative intensity versus m/z. The most abundant ion
in the spectrum is designated as the base peak with a relative intensity of 100%.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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